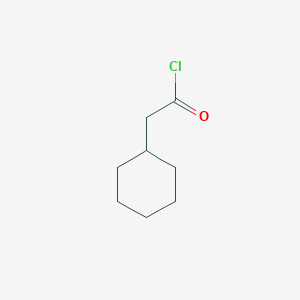

Cyclohexylacetyl chloride

Descripción

Cyclohexylacetyl chloride (CAS 23860-35-7) is an organochlorine compound with the molecular formula C₈H₁₃ClO and a molecular weight of 160.64 g/mol. It is structurally characterized by a cyclohexyl group attached to an acetyl chloride moiety, making it a reactive acyl halide. This compound is primarily used in organic synthesis for introducing the cyclohexylacetyl group into target molecules, such as in peptide modifications or pharmaceutical intermediates . Its abbreviation in chemical nomenclature is Chxa, as standardized by CAS Registry .

Propiedades

IUPAC Name |

2-cyclohexylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABYVFZVTIDNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374114 | |

| Record name | Cyclohexylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23860-35-7 | |

| Record name | Cyclohexaneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23860-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexylacetyl chloride can be synthesized through the reaction of cyclohexylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

Cyclohexylacetic acid+Thionyl chloride→Cyclohexylacetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, cyclohexylacetyl chloride is produced using similar methods but on a larger scale. The process involves the continuous addition of cyclohexylacetic acid to a reactor containing the chlorinating agent, with efficient removal of by-products such as sulfur dioxide and hydrogen chloride to drive the reaction to completion.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, cyclohexylacetyl chloride hydrolyzes to form cyclohexylacetic acid and hydrogen chloride.

Reduction: The compound can be reduced to cyclohexylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

Cyclohexylacetic Acid: Formed through hydrolysis.

Cyclohexylacetaldehyde: Formed through reduction.

Aplicaciones Científicas De Investigación

Cyclohexylacetyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a reagent for the synthesis of indolin-2-one derivatives and other complex organic molecules.

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

Material Science: Used in the preparation of polymers and other advanced materials.

Biochemistry: Employed in the modification of biomolecules for research purposes.

Mecanismo De Acción

The reactivity of cyclohexylacetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The mechanism involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.

Comparación Con Compuestos Similares

Cyclohexanecarbonyl Chloride (Cyclohexanoyl Chloride)

- Molecular Formula : C₇H₁₁ClO

- Molecular Weight : 146.61 g/mol

- CAS No.: 2719-27-9

- Key Differences :

- Lacks the methylene (-CH₂-) spacer between the cyclohexyl group and the carbonyl chloride, resulting in a shorter carbon chain.

- Lower molecular weight (146.61 vs. 160.64 g/mol) and density (1.096 g/mL at 25°C) compared to cyclohexylacetyl chloride .

- Reactivity: The direct attachment of the cyclohexyl group to the carbonyl may reduce steric hindrance in nucleophilic substitution reactions compared to cyclohexylacetyl chloride.

Chloroacetyl Chloride (CAC)

- Molecular Formula : C₂H₂Cl₂O

- Molecular Weight : 112.94 g/mol

- CAS No.: 79-04-9

- Key Differences :

- A simpler acyl chloride with two chlorine atoms on the acetyl group.

- Higher electrophilicity due to electron-withdrawing chlorine atoms, making it more reactive in acylations than cyclohexylacetyl chloride .

- Toxicity: CAC has established Acute Exposure Guideline Levels (AEGLs), indicating significant respiratory and dermal hazards .

Cyclohexyl Chloride

- Molecular Formula : C₆H₁₁Cl

- Molecular Weight : 118.61 g/mol

- CAS No.: 542-18-7

- Key Differences :

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Density (g/mL) | Key Synonyms |

|---|---|---|---|---|---|

| Cyclohexylacetyl chloride | C₈H₁₃ClO | 160.64 | 23860-35-7 | N/A | Chxa, Cyclohexylacetyl chloride |

| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 2719-27-9 | 1.096 | Hexahydrobenzoyl chloride |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | 1.417 | Monochloroacetyl chloride |

| Cyclohexyl chloride | C₆H₁₁Cl | 118.61 | 542-18-7 | 1.000 | Chlorocyclohexane |

Table 2. Hazard Profiles

Research Findings and Reactivity Insights

Reactivity in Acylation Reactions

- Cyclohexylacetyl chloride exhibits moderate reactivity due to steric hindrance from the bulky cyclohexyl group, slowing nucleophilic attacks compared to chloroacetyl chloride .

- Cyclohexanecarbonyl chloride shows faster reaction rates in esterifications due to its shorter chain and reduced steric effects .

Actividad Biológica

Introduction

Cyclohexylacetyl chloride, a chemical compound with the formula CHClO, is an acyl chloride derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial activity, cytotoxicity, and its role in synthetic biology.

Cyclohexylacetyl chloride is characterized by the presence of a cyclohexyl group attached to an acetyl chloride moiety. It is a colorless to pale yellow liquid with a pungent odor, known for its reactivity due to the presence of the acyl chloride functional group.

Table 1: Basic Properties of Cyclohexylacetyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 174.64 g/mol |

| Boiling Point | 215 °C |

| Density | 1.08 g/cm³ |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that cyclohexylacetyl chloride exhibits significant antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains and fungi, including Gram-positive and Gram-negative bacteria as well as Candida albicans.

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Demonstrated antifungal activity against Candida albicans with an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various human cancer cell lines to assess the antiproliferative effects of cyclohexylacetyl chloride. The results are summarized in Table 2.

Table 2: Cytotoxicity of Cyclohexylacetyl Chloride on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 15.0 |

The compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective activity that could be explored further for therapeutic applications.

The mechanism by which cyclohexylacetyl chloride exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may disrupt cellular membranes or interfere with metabolic pathways due to its reactive acyl chloride group, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of cyclohexylacetyl chloride in a clinical setting. The compound was tested against isolates from patients with skin infections caused by resistant bacterial strains. Results indicated a notable reduction in bacterial load following treatment with cyclohexylacetyl chloride, highlighting its potential as a topical antimicrobial agent.

Study 2: Anticancer Properties

In another investigation, cyclohexylacetyl chloride was tested in vivo using murine models implanted with human tumor cells. The treatment resulted in a significant decrease in tumor size compared to control groups, supporting its potential utility in cancer therapy.

Q & A

Q. What are the recommended methods for synthesizing cyclohexylacetyl chloride with high purity, and how can reproducibility be ensured?

Cyclohexylacetyl chloride is typically synthesized via the reaction of cyclohexylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Reaction conditions : Maintain anhydrous conditions under inert gas (e.g., N₂) to prevent hydrolysis .

- Purification : Distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) to isolate the product. Purity can be confirmed via gas chromatography (GC) or NMR spectroscopy .

- Characterization : Use H/C NMR to verify the absence of unreacted acid or solvents. IR spectroscopy can confirm the presence of the acyl chloride carbonyl stretch (~1800 cm⁻¹) .

Q. What safety protocols are critical when handling cyclohexylacetyl chloride in laboratory settings?

Cyclohexylacetyl chloride is corrosive and moisture-sensitive. Key safety measures include:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Waste disposal : Neutralize residual acyl chloride with ice-cold sodium bicarbonate before disposal .

Q. How should researchers design experiments to characterize the reactivity of cyclohexylacetyl chloride in nucleophilic acyl substitution reactions?

- Substrate selection : Test reactivity with primary/secondary amines (e.g., aniline) or alcohols (e.g., methanol) under varying conditions (e.g., solvent polarity, temperature).

- Kinetic analysis : Monitor reaction progress via TLC or in situ FTIR to track carbonyl group conversion .

- By-product analysis : Use GC-MS to identify side products like cyclohexylacetic acid (from hydrolysis) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of cyclohexylacetyl chloride in multi-step syntheses?

- Methodology : Optimize molecular geometries using Gaussian or ORCA software. Calculate transition state energies for competing pathways (e.g., amidation vs. esterification) .

- Validation : Compare computed activation energies with experimental yields. For example, steric hindrance from the cyclohexyl group may favor reactions with less bulky nucleophiles .

Q. What strategies resolve contradictions in spectroscopic data when cyclohexylacetyl chloride exhibits unexpected by-products?

- Hypothesis testing : If NMR shows peaks at δ 2.1–2.3 ppm (unassigned), consider residual cyclohexylacetic acid or dimerization products. Confirm via spiking experiments or 2D NMR (e.g., HSQC) .

- Controlled experiments : Replicate reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .

Q. How can researchers design a kinetic study to compare the hydrolysis rates of cyclohexylacetyl chloride in aqueous vs. non-polar solvents?

- Experimental setup : Use stopped-flow spectrophotometry to monitor hydrolysis in real time. Track pH changes or chloride ion release (e.g., ion-selective electrodes) .

- Data analysis : Apply pseudo-first-order kinetics. Compare rate constants () in solvents like THF (low water activity) vs. buffered aqueous solutions .

Q. What advanced techniques validate the purity of cyclohexylacetyl chloride in trace-level impurity analysis?

- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels (e.g., cyclohexylacetic acid or chlorinated by-products).

- Elemental analysis : Confirm stoichiometric Cl content (theoretical: ~22.5%) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.